molecular formula C38H50N6O9S B8055059 Grazoprevir CAS No. 1356446-42-8

Grazoprevir

カタログ番号 B8055059
CAS番号: 1356446-42-8
分子量: 766.9 g/mol
InChIキー: OBMNJSNZOWALQB-NCQNOWPTSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The development of Grazoprevir was successful due to key medicinal chemistry decisions and strategies. Molecular modeling inspired the original P2–P4 macrocyclic design, and the flexibility and reliability of the ring-closing metathesis reaction proved instrumental in the rapid synthesis of diverse analogs . The identification of the P2 heterocycle present in Grazoprevir was discovered through exploration of novel chemical space enabled by a key synthesis-inspired design strategy .


Molecular Structure Analysis

Molecular modeling followed by in-depth structural analysis demonstrated that Grazoprevir interacts with the key residues of its targets . Molecular Dynamics (MD) simulations showed stability and burial of key residues after the complex formation .


Chemical Reactions Analysis

The decomposition of sulfonamide 5, a common building block for the preparation of several HCV drugs and drug candidates, led to identifying byproducts 25 and 26. The structures of these byproducts were unambiguously elucidated using NMR and LC/MS techniques .


Physical And Chemical Properties Analysis

Grazoprevir has a molar mass of 766.91 g·mol−1 . It is metabolized by CYP3A4 and has an elimination half-life of 31 hours .

科学的研究の応用

  • Grazoprevir, when used in combination with Elbasvir, is effective for treating chronic HCV genotype 1 and 4 infections. It has shown high rates of sustained virologic response, particularly in patients without NS5A polymorphisms at baseline (Komatsu et al., 2017).

  • This combination is also effective and well-tolerated in patients co-infected with HCV and HIV, including those with cirrhosis (Rockstroh et al., 2015).

  • Grazoprevir has potential applications beyond HCV treatment. A computational drug repurposing study suggested that it could inhibit both the entry and replication of the novel coronavirus, SARS-CoV-2, by targeting multiple pathways (Behera et al., 2021).

  • The real-world effectiveness of Grazoprevir/Elbasvir has been confirmed in treating previously "difficult to treat" patients infected with HCV genotypes 1 and 4, including those with chronic kidney diseases and HIV co-infection (Zarębska-Michaluk et al., 2019).

  • Grazoprevir-Elbasvir, guided by baseline resistance-associated substitutions, achieved high cure rates and had an excellent safety profile in a study involving human immunodeficiency virus (HIV)/hepatitis C virus–coinfected men who have sex with men (Braun et al., 2018).

  • Another study demonstrated the efficacy of Grazoprevir and Elbasvir plus Ribavirin for chronic HCV genotype-1 infection after failure of combination therapy containing a direct-acting antiviral agent (Forns et al., 2015).

作用機序

Grazoprevir blocks NS3, a serine protease enzyme the virus needs for splitting its polyprotein into the functional virus proteins, and NS4A, a cofactor of NS3 . It inhibits viral HCV replication .

Safety and Hazards

Common side effects of Grazoprevir include feeling tired, nausea, reduced appetite, and headache . The most important risks are alanine transaminase elevation, hyperbilirubinemia, drug resistance development, and drug interactions . It may cause damage to organs (Liver, Testis) through prolonged or repeated exposure .

特性

IUPAC Name

(1R,18R,20R,24S,27S)-24-tert-butyl-N-[(1R,2S)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H50N6O9S/c1-6-22-19-38(22,35(47)43-54(49,50)25-13-14-25)42-32(45)29-18-24-20-44(29)34(46)31(37(2,3)4)41-36(48)53-30-16-21(30)10-8-7-9-11-27-33(52-24)40-28-17-23(51-5)12-15-26(28)39-27/h6,12,15,17,21-22,24-25,29-31H,1,7-11,13-14,16,18-20H2,2-5H3,(H,41,48)(H,42,45)(H,43,47)/t21-,22-,24-,29+,30-,31-,38-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBMNJSNZOWALQB-NCQNOWPTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1C(=O)N2CC(CC2C(=O)NC3(CC3C=C)C(=O)NS(=O)(=O)C4CC4)OC5=NC6=C(C=CC(=C6)OC)N=C5CCCCCC7CC7OC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H]1C(=O)N2C[C@@H](C[C@H]2C(=O)N[C@@]3(C[C@H]3C=C)C(=O)NS(=O)(=O)C4CC4)OC5=NC6=C(C=CC(=C6)OC)N=C5CCCCC[C@@H]7C[C@H]7OC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H50N6O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50159234
Record name Grazoprevir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50159234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

766.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Grazoprevir is a second generation NS3/4a protease inhibitor used to inhibit viral HCV replication. NS3/4a protease is an integral part of viral replication and mediates the cleavage the virally encoded polyprotein to mature proteins (NS3, NS4A, NS4B, NS5A and NS5B). Grazoprevir inhibits the NS3/4protease enzymes of HCV genotype 1a, 1B, and 4 with IC50 values of 7pM, 4pM, and 62pM, respectively.
Record name Grazoprevir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11575
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Grazoprevir

CAS RN

1350514-68-9
Record name MK 5172
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1350514-68-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Grazoprevir [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1350514689
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Grazoprevir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11575
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Grazoprevir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50159234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GRAZOPREVIR ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8YE81R1X1J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Grazoprevir
Reactant of Route 2
Reactant of Route 2
Grazoprevir
Reactant of Route 3
Grazoprevir
Reactant of Route 4
Grazoprevir
Reactant of Route 5
Grazoprevir
Reactant of Route 6
Grazoprevir

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。